
Phthalic-13C6 anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalic-13C6 anhydride is a labeled compound where the six carbon atoms in the phthalic anhydride molecule are replaced with carbon-13 isotopes. This compound is primarily used in research and industrial applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Phthalic-13C6 anhydride can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by the catalytic oxidation of the resulting phthalic acid. The reaction typically involves the use of vanadium pentoxide (V2O5) as a catalyst at high temperatures .
Industrial Production Methods
In industrial settings, this compound is produced by the catalytic oxidation of ortho-xylene or naphthalene in the presence of a vanadium pentoxide catalyst. The process involves high temperatures and controlled conditions to ensure the efficient conversion of the starting materials to the desired anhydride .
化学反应分析
Types of Reactions
Phthalic-13C6 anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic-13C6 acid.
Alcoholysis: Reacts with alcohols to form esters.
Ammonolysis: Reacts with ammonia to form phthalimide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water at elevated temperatures.
Alcoholysis: Requires alcohols and often an acid catalyst.
Ammonolysis: Involves ammonia gas and elevated temperatures.
Major Products
Hydrolysis: Produces phthalic-13C6 acid.
Alcoholysis: Forms esters such as dibutyl phthalate.
Ammonolysis: Results in the formation of phthalimide.
科学研究应用
Phthalic-13C6 anhydride is widely used in various scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biological processes involving phthalic acid derivatives.
Medicine: Utilized in the development of pharmaceuticals and in drug metabolism studies.
Industry: Applied in the production of plasticizers, resins, and dyes.
作用机制
The primary mechanism of action of phthalic-13C6 anhydride involves its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic-13C6 acid. This acid and its derivatives exhibit various biological effects, including antioxidant and anti-inflammatory properties . The compound modulates lipid mediator release and cytokine formation, which contributes to its sensitizing effects on the respiratory tract .
相似化合物的比较
Phthalic-13C6 anhydride is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic anhydride: The non-labeled version used in similar industrial applications.
Phthalic-13C6 acid: The hydrolyzed form of this compound.
Phthalic anhydride-d4: Another isotopically labeled version with deuterium atoms.
This compound’s uniqueness lies in its carbon-13 labeling, which allows for more precise tracking and analysis in scientific studies compared to its non-labeled counterparts .
属性
分子式 |
C8H4O3 |
|---|---|
分子量 |
154.07 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
LGRFSURHDFAFJT-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=O)OC(=O)[13C]2=[13CH]1 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


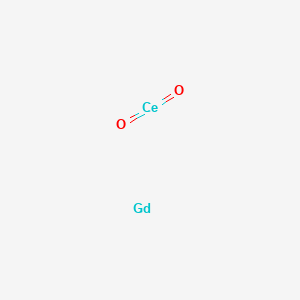
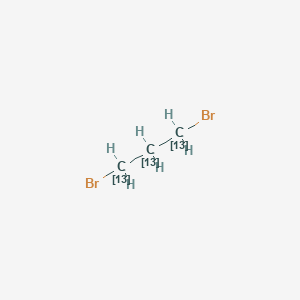

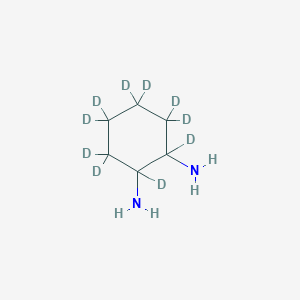
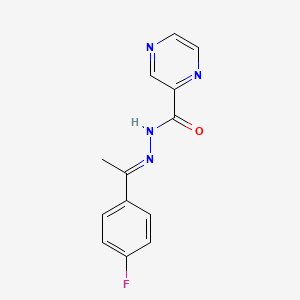
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
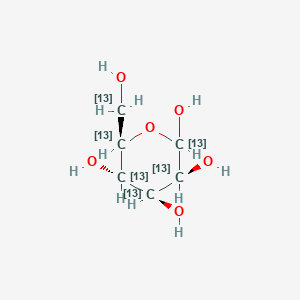
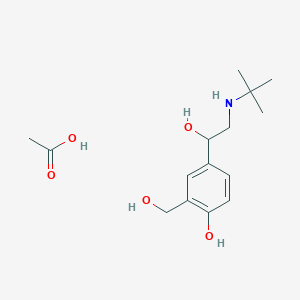
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

